molecular formula C20H23N5O3 B2966954 3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941900-12-5

3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2966954
CAS RN: 941900-12-5
M. Wt: 381.436
InChI Key: OAWGEFXQXARXHR-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of mesoionic purinone analogs and imidazo[2,1-f]purine derivatives. These compounds are synthesized through various chemical reactions, including intramolecular alkylation and hydrolytic ring-opening reactions. For example, Coburn and Taylor (1982) discussed the preparation of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones from 4-amino-l-methylpyrimidin-6-ones, highlighting their existence predominantly in the C3-H tautomeric form and their ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Biological Activities

The biological activities of substituted imidazo[2,1-f]purine derivatives have been extensively studied. These compounds have shown a range of activities, including potential antidepressant and anxiolytic-like effects. For instance, Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors, identifying compounds with significant receptor activities and potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Further studies have explored the receptor affinity and enzyme activity of octahydro- and dimethoxy-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds have been evaluated for their binding affinities to serotonin and dopamine receptors and their inhibitory potencies for phosphodiesterases, highlighting the importance of structural features for receptor and enzyme activity (Zagórska et al., 2016).

Synthesis Techniques

The solid-phase synthesis of substituted 3H-imidazo[2,1-i]purines has been developed, demonstrating a method for the synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This synthesis involves several key steps, including immobilization, conversion, reductive amination, N-alkylation or N-acylation, and release from the support, underscoring the versatility of solid-supported synthesis methods in producing these compounds (Karskela & Lönnberg, 2006).

properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-12-24-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(24)25(13)14(2)15-8-5-4-6-9-15/h4-6,8-9,12,14,26H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGEFXQXARXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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